2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c8-6-1-2-7(3-4-9)10-5-6;;/h1-2,5H,3-4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFHHOJXTGXKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-35-6 | |
| Record name | 2-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom on the pyridine ring, exhibits unique properties that may enhance its interaction with biological targets. This article explores the biological activity of this compound, supported by research findings and data tables.
The molecular formula for this compound is , with a molecular weight of approximately 213.08 g/mol. The compound's structure includes both an amine and a pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H11Cl2FN2 |
| Molecular Weight | 213.08 g/mol |
| IUPAC Name | This compound |
| InChI Key | WMSNZMKEVPFZDT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom enhances the lipophilicity and electronic properties of the molecule, potentially improving its binding affinity to receptors and enzymes.
Target Interactions
Research indicates that this compound may interact with:
- Receptors : Potential modulation of neurotransmitter receptors.
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound, particularly in the context of its pharmacological effects.
Antiproliferative Activity
A study published in the Journal of Medicinal Chemistry explored the antiproliferative effects of various derivatives, including this compound. The results indicated significant activity against cancer cell lines, suggesting potential as an anticancer agent .
Case Study: Cancer Cell Lines
In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The IC50 values for these cell lines were determined, showing promising results for further development.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.4 |
| MCF7 | 22.3 |
Pharmacokinetic Properties
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
Safety Profile
Toxicological assessments indicate that while the compound shows promising biological activity, it also presents certain risks:
Scientific Research Applications
Oncology
2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride has been investigated for its potential as an anti-cancer agent. It is noted for its ability to inhibit Janus kinase (JAK) pathways, which are crucial in the development of various cancers, including myeloproliferative disorders such as polycythemia vera and essential thrombocythemia.
Case Study:
A study documented in patent EP2527344A1 describes the compound's effectiveness as a pan-JAK inhibitor, showing promise in treating conditions like leukemia and lymphoma by targeting the underlying mechanisms of these diseases .
| Condition | Mechanism | Reference |
|---|---|---|
| Myeloproliferative Disorders | JAK inhibition | EP2527344A1 |
| Leukemia | JAK pathway modulation | EP2527344A1 |
| Lymphoma | Anti-proliferative effects | EP2527344A1 |
Autoimmune Diseases
The compound has also been studied for its application in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Its ability to modulate immune responses makes it a candidate for therapies aimed at reducing inflammation and preventing tissue damage.
Case Study:
Research highlighted in patent WO2012160030A1 indicates that this compound can be effective in managing transplant rejection and other immune-mediated conditions through its immunosuppressive properties .
| Autoimmune Condition | Therapeutic Role | Reference |
|---|---|---|
| Rheumatoid Arthritis | Immune modulation | WO2012160030A1 |
| Multiple Sclerosis | Inflammation reduction | WO2012160030A1 |
Inflammatory Diseases
The compound's anti-inflammatory properties have led to investigations into its use for treating various inflammatory conditions, including skin diseases like psoriasis and atopic dermatitis.
Case Study:
Research published in MDPI highlights the compound's potential to inhibit pathways associated with inflammation, suggesting a role in treating chronic inflammatory disorders .
| Inflammatory Condition | Mechanism | Reference |
|---|---|---|
| Psoriasis | Inhibition of inflammatory pathways | MDPI |
| Atopic Dermatitis | Modulation of immune response | MDPI |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 5-fluoro group on the pyridine ring in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 2-(pyridin-3-yl)ethan-1-amine dihydrochloride .
Synthetic Efficiency :
- The target compound lacks reported synthesis yields, but analogs like 2-(pyridin-3-yl)ethan-1-amine dihydrochloride achieve 38.4% yield under optimized conditions , whereas morpholine-containing derivatives show lower yields (8.61% ) due to complex functionalization .
Structural Diversity: Ether-linked derivatives (e.g., ) introduce flexibility but may reduce bioavailability due to increased polarity . Tetrahydroquinoline-based analogs () offer fused-ring systems for enhanced lipophilicity, useful in central nervous system-targeted drugs .
Preparation Methods
Selective Fluorination of Pyridine Precursors
Industrial Production Methods
Industrial scale synthesis often adapts the laboratory methods to continuous flow or automated reactors to enhance efficiency and scalability. Key features include:
- Use of continuous flow fluorination reactors to maintain precise control over reaction parameters and improve safety when handling fluorinating agents.
- Automated hydrogenation systems for reductive amination steps to ensure consistent stereochemical purity.
- Salt formation by bubbling HCl gas or adding HCl in dioxane to convert the free base amine into the dihydrochloride salt, improving solubility and stability.
- Purification by crystallization or preparative HPLC to meet pharmaceutical-grade purity standards.
Purification and Characterization
- Purification: Typically involves recrystallization from ethanol/water mixtures or preparative high-performance liquid chromatography (HPLC).
- Characterization Techniques:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the structure and stereochemistry; ^19F NMR to verify fluorine substitution.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]^+ = 185.08).
- X-ray Crystallography: Used to confirm stereochemical purity and molecular conformation.
Summary Table of Preparation Methods
| Step | Method/Condition | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Selective fluorination | Electrophilic fluorination | Selectfluor, Ag2CO3, mild temperature | Fluorine introduced at 5-position of pyridine |
| Reductive amination | Reaction of 5-fluoropyridine-2-carbaldehyde with chiral amine | Pd/C catalyst, H2, MeOH, mild heating | Chiral amine intermediate formed |
| Salt formation | Conversion to dihydrochloride salt | HCl gas or HCl in dioxane | Enhanced solubility and stability |
| Purification | Recrystallization or preparative HPLC | Ethanol/water solvents | ≥98% purity achieved |
| Characterization | NMR, MS, X-ray crystallography | Structural and stereochemical confirmation | Ensures quality and identity |
Research Findings and Notes
- The fluorination step requires careful control to avoid over-fluorination or substitution at undesired positions.
- Maintaining anhydrous conditions during reductive amination and salt formation prevents hydrolysis of the fluoropyridinyl moiety.
- The (S)-stereochemistry is crucial for biological activity and can be controlled by choice of chiral amine precursor and catalytic conditions.
- Safety protocols are essential due to the use of fluorinating agents and potential release of HCl and HF during handling.
Q & A
Q. What structural analogs of this compound are being explored for enhanced pharmacokinetics?
- Methodological Answer :
- Analog Design : Replace the ethylamine chain with cyclopropyl or benzyl groups to modulate logP and plasma protein binding.
- In Vivo Testing : Administer analogs (10 mg/kg, IV) in rodent models to compare AUC and half-life. Fluorinated analogs show 2–3× longer t than non-fluorinated counterparts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
